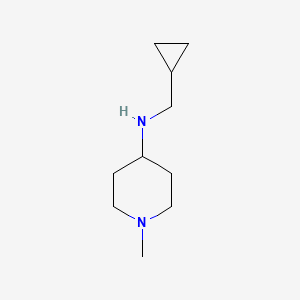

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-6-4-10(5-7-12)11-8-9-2-3-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXZRJNFHGBICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methylpiperidin-4-amine typically involves the nucleophilic substitution of a suitable piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more sustainable reagents. Electrosynthesis has also been explored as a greener alternative for the preparation of amides and related compounds, which could be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-1-methylpiperidin-4-amine has been studied for its biological activities, particularly as a potential therapeutic agent. Notable activities include:

- CDK Inhibition : The compound has shown efficacy in inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

- Anticancer Potential : In vitro studies indicate significant inhibition of tumor growth across various cancer cell lines, including glioma cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CDK Inhibition | Inhibits CDK activity, leading to cell cycle arrest | |

| Anticancer Potential | Demonstrated efficacy in reducing tumor growth in vitro | |

| Selectivity | High selectivity for specific CDK isoforms |

Case Studies

- Combination Therapy for Resistant Cancer Types : A case study demonstrated enhanced efficacy when this compound was used alongside traditional chemotherapeutics. This suggests a potential synergistic effect that warrants further investigation.

- In Vitro Studies on Glioma Cells : Research indicated that the compound effectively induced apoptosis through mitochondrial dysfunction and caspase activation pathways, showcasing its potential as a therapeutic agent in oncology .

Industrial Applications

Beyond medicinal chemistry, this compound can be utilized in:

- Material Science : As a building block for synthesizing new materials with desired properties.

- Catalysis : Its unique structure may enhance catalytic processes in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-amine Derivatives

*Calculated based on molecular formula C₁₀H₂₀N₂.

Key Observations:

- Substituent Diversity : The cyclopropylmethyl group in the target compound provides steric hindrance and metabolic stability compared to aromatic (e.g., pyrimidinyl in ) or sulfonyl (e.g., ethanesulfonyl in ) substituents.

- Pharmacological Relevance : Derivatives like CM-272 () demonstrate that piperidin-4-amine scaffolds can be tailored for high-affinity binding to epigenetic enzymes, whereas the target compound’s applications remain underexplored .

Functional Comparison

Key Findings:

- Anticancer Potential: Piperidin-4-amine derivatives with trifluoroethoxy and pyridylmethoxy groups () exhibit anticancer activity, highlighting the scaffold’s versatility .

Biological Activity

N-(Cyclopropylmethyl)-1-methylpiperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropylmethyl substituent, may interact with various biological targets, which could lead to therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 165.26 g/mol

- Canonical SMILES :

C1CCN(CC1)CC(C2CC2)C

The structure of this compound suggests a potential for diverse interactions due to the presence of the piperidine ring, a common scaffold in many biologically active molecules. The cyclopropylmethyl group may enhance lipophilicity and receptor binding affinity, making it an interesting candidate for further research into its pharmacological properties.

The precise mechanism of action for this compound is not fully elucidated. However, similar compounds have shown interactions with neurotransmitter receptors, indicating that this compound may influence neurotransmission pathways. This interaction could lead to effects relevant to neurological disorders and other therapeutic areas.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Modulation : The compound has been studied for its serotonergic activity and potential influence on neurotransmitter systems, which could provide therapeutic effects in conditions such as pain and inflammation.

- Kinase Inhibition : Initial studies suggest that this compound may act as a kinase inhibitor, similar to other piperidine derivatives. The ability to modulate kinase activity can be crucial in treating various cancers and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Serotonergic Activity : Similar compounds have demonstrated the ability to modulate serotonin receptors, which are implicated in mood regulation and pain perception. This suggests a potential application in treating depression and anxiety disorders.

- Kinase Inhibitors : Research has shown that piperidine derivatives can inhibit specific kinases involved in cancer progression. For example, modifications to the piperidine structure have resulted in compounds with potent inhibitory effects on kinases like JAK3, indicating that this compound might share similar properties .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-1-methylpiperidin-4-amine, and how is structural confirmation performed?

- Methodology : Multi-step synthesis often involves alkylation or reductive amination of piperidine precursors. For example, a related compound (1-methylpiperidin-4-amine) was synthesized via nucleophilic substitution using isopropylamine and phenoxyacetic acid, followed by purification via column chromatography and characterization using mass spectrometry (MS) and ¹H NMR . For structural confirmation, compare experimental MS data (e.g., m/z 198 [M+H]⁺ for a similar piperidine derivative) with theoretical values and analyze NMR chemical shifts (e.g., δ 1.2–3.5 ppm for cyclopropane and piperidine protons) .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z accuracy within 5 ppm) and HPLC with UV detection for purity (>95%). For stereoisomeric resolution, chiral chromatography or 2D NMR (e.g., COSY, NOESY) may be required, as seen in the synthesis of enantiopure cyclohexyl-piperazine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light, as cyclopropane and tertiary amine groups may degrade via hydrolysis or oxidation. Safety protocols include using P95 respirators and nitrile gloves during handling, per guidelines for structurally similar amines .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what are common assay pitfalls?

- Methodology : Screen for receptor binding (e.g., GPCRs, serotonin receptors) using radioligand displacement assays (e.g., ³H-labeled ligands). For functional activity, employ cAMP accumulation or calcium flux assays . Note that false positives may arise from off-target interactions with monoamine transporters; include negative controls (e.g., knockout cell lines) and validate with orthogonal assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. For example, a discrepancy in piperidine ring proton shifts (δ 2.8–3.2 ppm) could indicate conformational flexibility or hydrogen bonding with trace solvents .

Q. How can unexpected byproducts (e.g., dimerization) during synthesis be identified and mitigated?

- Methodology : Monitor reactions with LC-MS in real-time to detect intermediates. If dimerization occurs (e.g., via amine-amine coupling), adjust reaction stoichiometry or introduce protecting groups (e.g., Boc). A case study on piperidine analogs showed that reducing temperature from 80°C to 25°C suppressed oligomerization .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodology : Employ AI-driven synthesis planners (e.g., BenchChem’s tool) to model reaction pathways. For example, predict nucleophilic attack at the cyclopropane methyl group using frontier molecular orbital (FMO) analysis. Validate with small-scale exploratory reactions .

Data Analysis & Optimization

Q. How should researchers optimize reaction yields for scaled-up synthesis?

- Methodology : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For a piperidine-cyclopropane derivative, optimizing ethanol/water ratios increased yields from 60% to 85% .

Q. What are the key considerations for assessing genotoxicity risks of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.